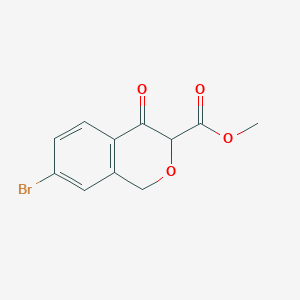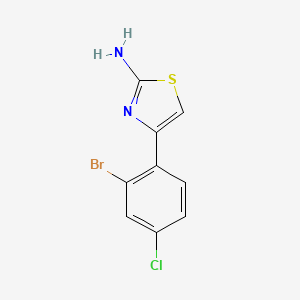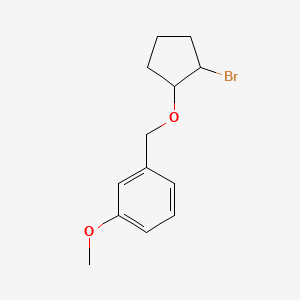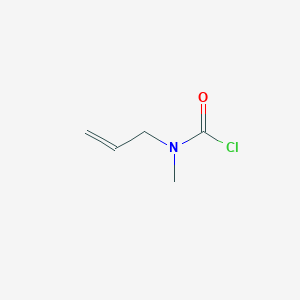
N-allyl-N-methylcarbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-N-methylcarbamoyl chloride is an organic compound with the molecular formula C5H8ClNO. It is a derivative of carbamic acid and features both allyl and methyl groups attached to the nitrogen atom. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Allyl-N-methylcarbamoyl chloride can be synthesized through the reaction of N-allyl-N-methylamine with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
N-allyl-N-methylamine+Phosgene→N-allyl-N-methylcarbamoyl chloride+HCl
Industrial Production Methods: In an industrial setting, the synthesis involves the continuous feeding of N-allyl-N-methylamine and phosgene into a reactor. The reaction is carried out at low temperatures to control the exothermic nature of the process. The product is then purified through distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: N-Allyl-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-allyl-N-methylcarbamic acid and hydrochloric acid.
Reduction: It can be reduced to N-allyl-N-methylamine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Carbamates: Formed through substitution reactions.
N-allyl-N-methylcarbamic acid: Formed through hydrolysis.
N-allyl-N-methylamine: Formed through reduction.
Aplicaciones Científicas De Investigación
N-Allyl-N-methylcarbamoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs, particularly in the synthesis of carbamate-based inhibitors.
Industry: Applied in the production of pesticides, herbicides, and other agrochemicals due to its reactivity with nucleophiles.
Mecanismo De Acción
The mechanism of action of N-allyl-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of carbamate derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.
Comparación Con Compuestos Similares
N-Methylcarbamoyl chloride: Lacks the allyl group, making it less versatile in certain synthetic applications.
N-Allylcarbamoyl chloride: Lacks the methyl group, which can influence its reactivity and stability.
N,N-Dimethylcarbamoyl chloride: Contains two methyl groups, altering its reactivity compared to N-allyl-N-methylcarbamoyl chloride.
Uniqueness: this compound’s unique combination of allyl and methyl groups provides a balance of reactivity and stability, making it particularly useful in the synthesis of complex organic molecules. Its ability to form stable carbamate derivatives while maintaining reactivity with a variety of nucleophiles sets it apart from other carbamoyl chlorides.
Propiedades
Fórmula molecular |
C5H8ClNO |
|---|---|
Peso molecular |
133.57 g/mol |
Nombre IUPAC |
N-methyl-N-prop-2-enylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClNO/c1-3-4-7(2)5(6)8/h3H,1,4H2,2H3 |
Clave InChI |
UEKTZPNFEQJPLZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC=C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)

![2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/no-structure.png)

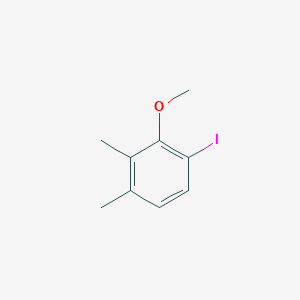
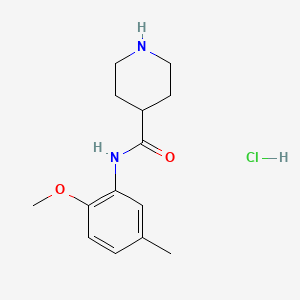
![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
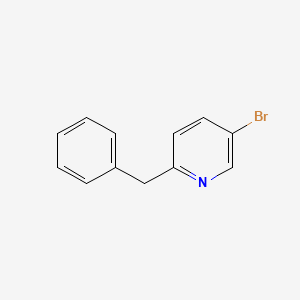
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)
